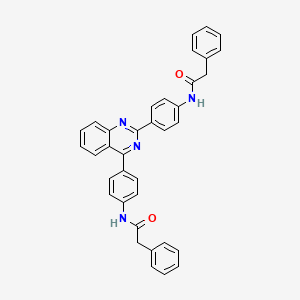

![molecular formula C13H12N2O2S B4581559 5-[3-(烯丙氧基)亚苄基]-2-亚氨基-1,3-噻唑烷-4-酮](/img/structure/B4581559.png)

5-[3-(烯丙氧基)亚苄基]-2-亚氨基-1,3-噻唑烷-4-酮

描述

1,3-Thiazolidin-4-ones are a significant group of heterocyclic compounds with a wide range of applications in medicinal chemistry. Their versatile nature stems from the scaffold's ability to participate in various chemical reactions, leading to compounds with significant biological activities. The synthesis and exploration of these compounds have led to the development of numerous derivatives with enhanced properties and potential applications (Cunico, Gomes, & Vellasco, 2008).

Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-ones and their derivatives, including "5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one", involves classical isosteres and has evolved from the mid-nineteenth century to present day. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, highlighting their structural and biological potential (Santos, Jones Junior, & Silva, 2018).

Molecular Structure Analysis

Research on 1,3-thiazolidin-4-ones has provided insights into their molecular structure, showcasing the importance of the thiazolidinone nucleus and its functionalized analogues. These structures serve as key components in commercial pharmaceuticals, demonstrating significant pharmacological importance and versatility for modifications (ArunlalV., Vandana, & Biju, 2015).

Chemical Reactions and Properties

1,3-Thiazolidin-4-ones undergo diverse chemical reactions, offering enormous scope in medicinal chemistry. Their reactivity allows for the synthesis of a wide array of biologically active compounds, emphasizing the utility of thiazolidinone scaffolds in drug development (Issac & Tierney, 1996).

科学研究应用

抗菌和抗微生物活性

5-芳基亚苄基-2-亚氨基-1,3-噻唑烷-4-酮已被合成并研究其潜在的抗菌和抗微生物活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出相当大的疗效。例如,在苯环上用羟基、甲氧基、硝基和氯基取代的衍生物表现出显着的抗菌活性,特别是对革兰氏阳性微生物和流感嗜血杆菌。这表明取代和未取代的 5-芳基亚苄基部分在增强这类化合物的抗菌性能方面起着至关重要的作用 (Vicini 等人,2006 年)。

抗炎和镇痛活性

5-芳基亚苄基-2-亚氨基-1,3-噻唑烷-4-酮也因其抗炎和镇痛特性而被探索。新的 2-(取代苯基亚氨基)-5-亚苄基-4-噻唑烷酮,在亚氨基苯基和亚苄基基团上具有各种取代基,表现出显着的体内抗炎、镇痛和体外自由基清除活性。值得注意的是,这些化合物在急性炎症模型中显示出显着的活性,没有酸性基团的存在,这与传统的非甾体抗炎药 (NSAIDs) 不同,表明它们具有作为非溃疡性三作用候选药物的潜力 (Chawla 等人,2019 年)。

属性

IUPAC Name |

(5Z)-2-amino-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-2-6-17-10-5-3-4-9(7-10)8-11-12(16)15-13(14)18-11/h2-5,7-8H,1,6H2,(H2,14,15,16)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJPKWVQYJJRN-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

![N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4581562.png)

![1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)